Structural Differentiation: 4-Ethylphenyl Substituent vs. Parent Phenyl Ring in the KCC2 Pyridazinylthioacetamide Series
The target compound differs from the reference KCC2 inhibitor VU 0240551 by a single para-ethyl substitution on the pyridazine 6-phenyl ring . Within the broader KCC2 pyridazinylthioacetamide series, potency varies dramatically with modifications at this position: the parent 6-phenyl analog VU 0240551 exhibits KCC2 IC50 = 560 nM, while the N-cyclopropyl analog VU 0463271 achieves IC50 = 61 nM (9.2-fold more potent) . Although no direct head-to-head KCC2 data exist for the 4-ethylphenyl analog, the 4-ethyl group increases calculated logP by approximately 0.5–0.7 units relative to the parent phenyl (estimated XLogP₃: target compound ≈ 4.2 vs. VU 0240551 = 3.6), indicating enhanced membrane permeability potential [1]. The ethyl substituent adds approximately 28 Da in molecular weight (target compound: ~370.5 Da vs. VU 0240551: 342.4 Da) and introduces additional rotatable bond degrees of freedom that may alter the conformational landscape of the ligand–protein interaction, as established in SAR studies of this series [2].
| Evidence Dimension | Potency range for KCC2 inhibition within pyridazinylthioacetamide series, illustrated by comparator analogs |
|---|---|
| Target Compound Data | KCC2 IC50: Not yet reported in primary literature; structure contains 4-ethylphenyl at pyridazine 6-position |
| Comparator Or Baseline | VU 0240551 KCC2 IC50 = 560 nM (6-phenyl analog); VU 0463271 KCC2 IC50 = 61 nM (N-cyclopropyl, 6-phenyl analog); ML077/VU 0255011 KCC2 IC50 = 537 nM |
| Quantified Difference | 9.2-fold potency span among chemically characterized analogs within this series; target compound analog status remains unquantified but structure-predicted to fall within or beyond this range |
| Conditions | K+ uptake assay in KCC2-overexpressing HEK-293 cells (for comparator data) |
Why This Matters
This 9.2-fold intra-series potency range demonstrates that pyridazine 6-position substitution is a critical efficacy determinant; procurement of the specific 4-ethylphenyl analog is essential for accurate SAR elucidation.
- [1] Drug Information. N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-ylthio)acetamide: XLogP = 3.6. Therapeutic Target Database. View Source
- [2] Delpire E, et al. Discovery of a Highly Selective KCC2 Antagonist. Probe Report. NIH Molecular Libraries Program. 2010. PMID: 21433387. View Source
